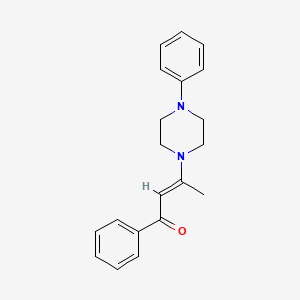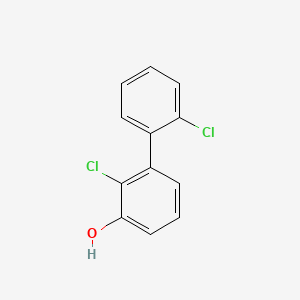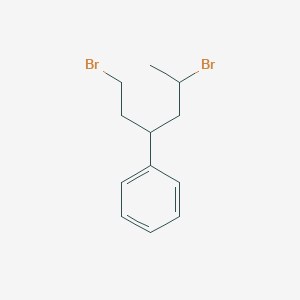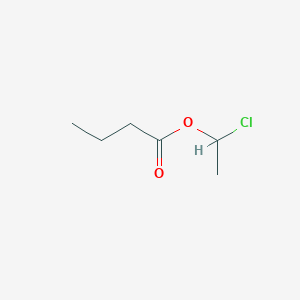
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a piperidine ring in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with piperidine and a suitable ketone precursor. Common synthetic routes may include:
Aldol Condensation: Reacting 3-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by reaction with piperidine.
Reductive Amination: Using 3-chlorobenzaldehyde and piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the piperidine ring suggests potential binding to neurotransmitter receptors, while the chlorophenyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-2-one: Similar structure with a different position of the ketone group.
1-(3-Chlorophenyl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
82935-06-6 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-5-12(11-13)14(17)7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2 |
InChI Key |
KALXKAGOMISNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


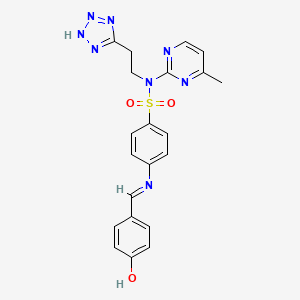
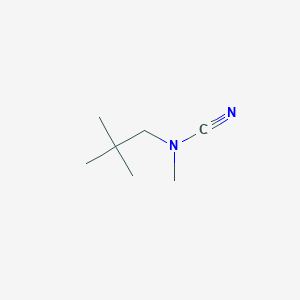
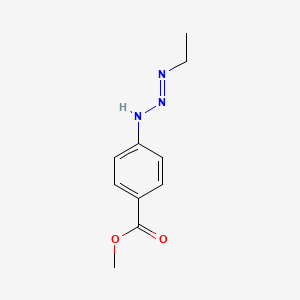

![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
